physicochemical properties of 2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine
physicochemical properties of 2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine
Introduction
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their versatile chemical properties.[1] The strategic functionalization of the pyridine ring allows for the precise tuning of its electronic and optical characteristics.[2] This guide focuses on the physicochemical properties of a novel, highly functionalized derivative: 2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine. The presence of multiple, electronically distinct functional groups—two electron-donating hydroxyl groups, a moderately donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group—suggests a compound with unique and potentially valuable characteristics.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally related compounds and employs established theoretical principles to predict its key physicochemical parameters. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for future research.
Predicted Physicochemical Properties
The interplay of the varied substituents on the pyridine core dictates the molecule's overall physicochemical profile. The hydroxyl groups are capable of hydrogen bonding and can exist in tautomeric forms, the methoxy group adds steric bulk and lipophilicity, and the trifluoromethyl group significantly influences the electron density of the aromatic ring.[1]
Table 1: Predicted Physicochemical Properties of 2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₇H₅F₃N₂O₃ | Based on the chemical structure. |
| Molecular Weight | 226.12 g/mol | Calculated from the molecular formula. |
| pKa | pKa₁ (first OH): ~4-5pKa₂ (second OH): ~8-9pKa₃ (pyridine N): <1 | The trifluoromethyl group is strongly electron-withdrawing, which will significantly lower the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). The hydroxyl groups will be acidic, with their pKa values influenced by the electronic environment. Theoretical calculations on substituted pyridines provide a basis for these estimations.[3][4] |
| Aqueous Solubility | Moderately Soluble | The two hydroxyl groups will enhance aqueous solubility through hydrogen bonding with water. However, the trifluoromethyl and methoxy groups will increase lipophilicity, likely resulting in moderate overall solubility. The final solubility will be pH-dependent due to the acidic hydroxyl groups.[5] |
| logP (Octanol/Water) | 1.5 - 2.5 | The lipophilic trifluoromethyl and methoxy groups will contribute positively to the logP value, while the hydrophilic hydroxyl groups will contribute negatively. Computational methods based on fragment contributions are used for this prediction.[6][7] |
Acidity (pKa): A Detailed Analysis
The acidity of this molecule is complex, with three potential ionization sites: the two hydroxyl groups and the pyridine ring nitrogen.
-
Pyridine Nitrogen: The trifluoromethyl group is a powerful electron-withdrawing group, which will drastically reduce the basicity of the pyridine nitrogen. It is predicted to have a very low pKa, likely below 1.0, meaning it will be protonated only in very strong acidic conditions.[3]
-
Hydroxyl Groups: The two hydroxyl groups will exhibit acidic properties. Their precise pKa values will be influenced by the electronic effects of the other substituents and their positions on the ring. The first deprotonation is expected to occur in the acidic to neutral pH range, with the second deprotonation occurring in the basic range.
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol outlines a robust method for determining the pKa values of the title compound.
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of 2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure solubility across the titration range.
-
-
Instrumentation Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.01).
-
Use a calibrated micro-burette to dispense the titrant.
-
Maintain a constant temperature (e.g., 25 °C) using a water bath.
-
-
Titration Procedure:
-
Place the analyte solution in a thermostated beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Begin stirring to ensure homogeneity.
-
Add small, precise increments of a standardized strong base (e.g., 0.1 M KOH) to the solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the expected equivalence points.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence points.
-
Diagram of pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Solubility and Lipophilicity (logP)
A compound's aqueous solubility and its partition coefficient (logP) are critical determinants of its pharmacokinetic behavior.
-
Solubility: The presence of two hydroxyl groups provides sites for hydrogen bonding with water, which promotes solubility. Conversely, the trifluoromethyl and methoxy groups are hydrophobic. The interplay of these features suggests moderate solubility in aqueous media. The solubility will be highly dependent on the pH of the solution due to the ionizable hydroxyl groups; solubility is expected to increase significantly at pH values above the first pKa.[5]
-
Lipophilicity (logP): The logP value quantifies the partitioning of a compound between an organic phase (n-octanol) and an aqueous phase. The trifluoromethyl group is known to significantly increase lipophilicity. The methoxy group also contributes to a higher logP. These effects are counteracted by the hydrophilic hydroxyl groups. The predicted logP in the range of 1.5 to 2.5 suggests that the compound will have good membrane permeability characteristics.[8]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for Testing of Chemicals.[9][10][11]
-
Equilibrium Establishment:
-
Add an excess amount of the solid compound to a known volume of water (or a buffer of a specific pH) in a flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV. A calibration curve with known concentrations of the compound must be prepared beforehand.
-
-
Calculation:
-
The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).
-
Diagram of Solubility Determination Workflow
Caption: Workflow for solubility determination via the shake-flask method.
Experimental Protocol for logP Determination (Shake-Flask Method)
This protocol is a standard method for determining the octanol-water partition coefficient.[12][13][14]
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the compound in pre-saturated n-octanol.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Let the phases separate completely.
-
-
Analysis:
-
Carefully sample both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
-
Calculation:
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logP = log₁₀([Compound]octanol / [Compound]water).
-
Predicted Spectral Properties
Spectroscopic analysis is essential for structural elucidation and purity assessment.[15]
Table 2: Predicted Spectral Data for 2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic proton (H-5): Singlet, ~7.0-7.5 ppm.- Methoxy protons (-OCH₃): Singlet, ~3.8-4.2 ppm.- Hydroxyl protons (-OH): Broad singlets, variable chemical shift depending on solvent and concentration. |
| ¹³C NMR | - Aromatic carbons: Peaks in the range of 100-160 ppm. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.- Methoxy carbon: ~55-65 ppm. |
| ¹⁹F NMR | - Trifluoromethyl group (-CF₃): Singlet, around -60 to -70 ppm (relative to CFCl₃). |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z 226.- Fragmentation: Potential loss of CH₃, CO, and fragments related to the trifluoromethyl group. |
| UV-Vis Spectroscopy | - λmax: Expected in the range of 270-300 nm in a polar solvent, characteristic of a substituted pyridine ring. |
Rationale for Spectral Predictions
-
NMR Spectroscopy: The predicted chemical shifts are based on the analysis of similar substituted pyridines.[16][17][18] The single aromatic proton at the 5-position will appear as a singlet. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the hydroxyl and methoxy groups will influence the precise chemical shifts of the ring protons and carbons.[19] The ¹⁹F NMR will be a simple and clear indicator of the trifluoromethyl group's presence.[20]
-
Mass Spectrometry: Electron impact (EI) mass spectrometry typically results in the formation of a molecular ion, followed by fragmentation. The expected fragmentation patterns are based on the stability of the resulting ions and neutral losses.[21][22][23]
-
UV-Vis Spectroscopy: The position of the absorption maximum (λmax) is dependent on the electronic transitions within the aromatic system. The substituents will cause a bathochromic (red) shift compared to unsubstituted pyridine.[24][25][26]
Conclusion
2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine is a molecule with a rich array of functional groups that are expected to confer a unique set of physicochemical properties. This guide has provided a predictive overview of its acidity, solubility, lipophilicity, and spectral characteristics, grounded in established chemical principles and comparative data from related structures. The detailed experimental protocols included herein offer a clear pathway for the empirical validation of these predictions. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and other novel pyridine derivatives, facilitating further research and development in medicinal chemistry and beyond.
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